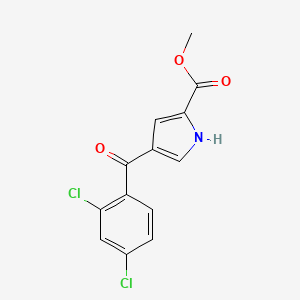
2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-
概要
説明
“2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-” is a heterocyclic compound . It is a derivative of 2H-1,4-Benzoxazine, a compound that has an oxazine ring fused with a benzene ring . The 3,4-dihydro-4-methyl-2H-1,4-benzoxazine-7-carboxaldehyde variant of this compound has a molecular weight of 177.2 .
Synthesis Analysis
The synthesis of 1,4-benzoxazine fused heterocycles, including 3,4-dihydro-4-methyl-2H-1,4-benzoxazine, has been reviewed . An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives proceeds via Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion .
Molecular Structure Analysis
The molecular formula of 2H-1,4-Benzoxazine is C8H7NO . The molecular weight is 133.147 Da and the mono-isotopic mass is 133.052765 Da .
Chemical Reactions Analysis
The most convenient and commonly used method for the synthesis of 1,4-benzoxazinones has been reported by Shridhar et al . This involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate in a single step .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2H-1,4-Benzoxazine include a density of 1.2±0.1 g/cm3, boiling point of 262.6±33.0 °C at 760 mmHg, and vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.0±3.0 kJ/mol and a flash point of 93.8±17.9 °C .
科学的研究の応用
Bioactivity and Ecological Role
- Phytochemical Properties: Benzoxazinones, including derivatives of 2H-1,4-Benzoxazine, have been studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds, naturally occurring in certain plant species, play significant roles in chemical defense mechanisms. Research has also explored benzoxazinones as leads for natural herbicide models, highlighting their importance in agricultural sciences (Macias et al., 2009).
Synthesis and Chemical Properties
- Heterocyclic Chemistry: The derivatives of 3,4-Dihydro-2H-1,3-benzoxazines are recognized for their significant biological activities across humans, plants, and animals. Their chemical simplicity and accessibility make these compounds ideal for developing a broad range of bioactive compounds with antifungal, antibacterial, anti-HIV, anticancer, and anti-inflammatory properties (El-Din, 2021).
Applications in Material Science
- Polymer and Resin Development: Benzoxazines are utilized as monomers in the synthesis of novel phenolic resins known as polybenzoxazines. Their application extends beyond monomers to luminescent materials, ligands for cations, and reducing agents for precious metal ions, showcasing the diverse industrial and technological applications of these compounds (Wattanathana et al., 2017).
Ecological and Analytical Methodologies
- Allelochemicals and Agrochemicals: Isolation and synthesis of benzoxazinones from the Gramineae family highlight their potential agronomic utility due to their biological properties, including phytotoxicity and antimicrobial activities. These compounds, through their degradation and metabolism, contribute to plant defense mechanisms and could offer a basis for developing new agrochemicals (Macias et al., 2006).
Novel Synthesis Methods
- Advanced Synthesis Techniques: Recent advances have introduced efficient synthesis methods for benzoxazine derivatives, including molecular iodine-mediated cyclization. These methods provide simplified procedures and yield a variety of derivatives with potential application in medicinal chemistry and materials science (Majumdar et al., 2010).
Safety And Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
特性
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10-6-7-11-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRQBOOMJGYUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395970 | |
| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- | |
CAS RN |
77901-22-5 | |
| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

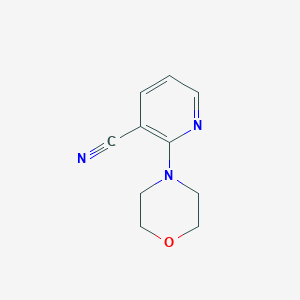
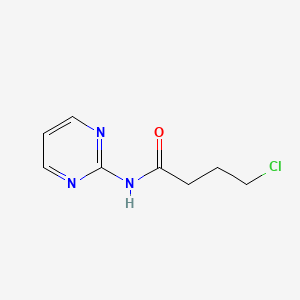
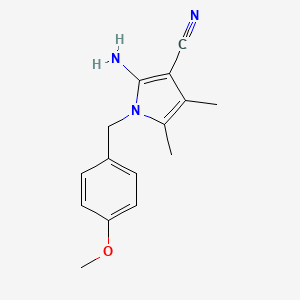
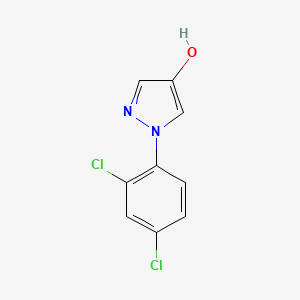
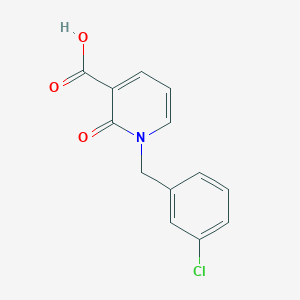
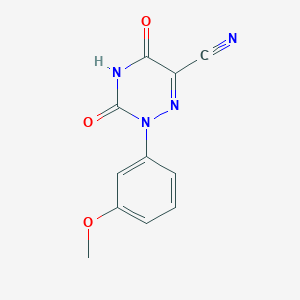
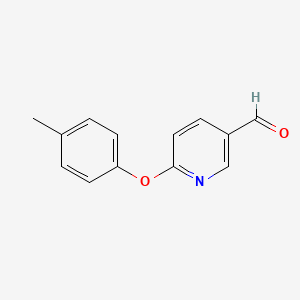
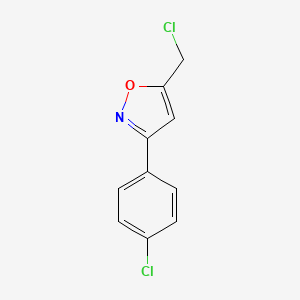
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B1350447.png)
![4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1350452.png)
![Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate](/img/structure/B1350454.png)
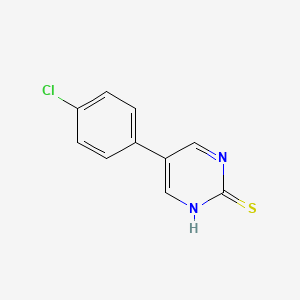
![2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1350460.png)
